3-氟-2,4-二甲苯硼酸; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

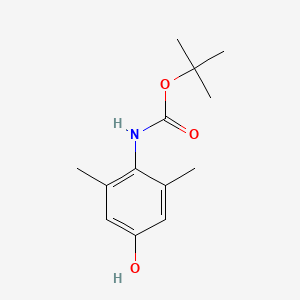

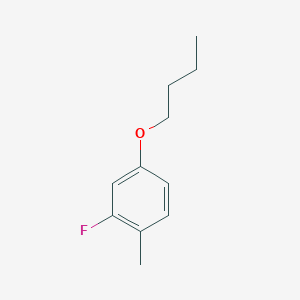

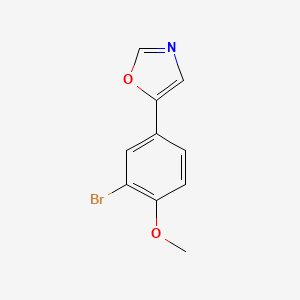

3-Fluoro-2,4-dimethylphenylboronic acid is a chemical compound that belongs to the boronic acid family. It is a solid substance with a molecular weight of 167.98 .

Molecular Structure Analysis

The InChI code for 3-Fluoro-2,4-dimethylphenylboronic acid is1S/C8H10BFO2/c1-5-3-4-7 (9 (11)12)6 (2)8 (5)10/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Fluoro-2,4-dimethylphenylboronic acid is a solid substance . The storage temperature is 2-8°C .科学研究应用

生物化学与分子生物学:

- 已描述了一种使用闪烁自显影术(荧光照相术)和 X 射线胶片检测聚丙烯酰胺凝胶中氚的方法。此过程包括在二甲基亚砜中脱水凝胶,并将其浸泡在二甲基亚砜中 2,5-二苯基恶唑 (PPO) 的溶液中,这与研究蛋白质和核酸有关 (Bonner & Laskey, 1974).

材料化学:

- 一项研究合成了一种新型单体,3,4-乙撑二氧噻吩带有含氟苯硼酸 (EDOT-FPBA),用于在生理条件下进行无酶葡萄糖传感。此应用对于非侵入式葡萄糖监测技术具有重要意义 (Bao 等人,2021).

有机化学与催化:

- 一项关于合成空间位阻大的非对映异构 1,8-二吖啶基萘用于双模式对映选择性氟传感的研究所强调了苯硼酸在开发复杂的基于荧光的传感器中的重要性 (Mei 等人,2006).

- 使用密度泛函理论 (DFT) 对 3-氟-4-甲酰苯硼酸分子的表征提供了对其几何结构和电子性质的见解,这对于设计先进的材料和催化剂至关重要 (Şaş & Kurt, 2018).

环境和安全应用:

- 使用大肠杆菌进行 2-氟-3-羟基丙酸的生物催化合成证明了 3-氟-2,4-二甲苯硼酸衍生物在环境友好型化学合成中的潜力 (Liu 等人,2022).

安全和危害

The safety information for 3-Fluoro-2,4-dimethylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 3-Fluoro-2,4-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the 3-Fluoro-2,4-dimethylphenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 3-Fluoro-2,4-dimethylphenylboronic acid. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of 3-Fluoro-2,4-dimethylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.

属性

IUPAC Name |

(3-fluoro-2,4-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMGJPPIHJAPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)